Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a sulfamoylethyl substituent. This compound is of interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
The compound can be sourced from various chemical suppliers and databases, including PubChem and specialized pharmaceutical companies. It is often utilized in research settings for its biological properties and potential pharmacological applications.
Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate can be classified under the following categories:
The synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate typically involves several steps that may include:
The synthesis may require specific reagents and conditions, including:
The molecular structure of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate can be represented as follows:
Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate may participate in various chemical reactions, including:
The reactivity can be influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate typically involves:
Research into its mechanism may reveal insights into its efficacy and safety profile in therapeutic applications.
Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate has potential applications in:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and related fields.
The installation of the sulfamoyl moiety onto the piperazine core represents a critical transformation in synthesizing tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (CAS: 1354952-77-4). This typically involves a two-step sequence: First, Boc-protected piperazine undergoes N-alkylation with ethylene-bridged halogenated precursors (e.g., 1-bromo-2-chloroethane), generating a terminal halide intermediate. Second, nucleophilic displacement of the halide with sulfamide (H₂NSO₂NH₂) or sulfonamide salts completes the sulfamoylation [6] [7].
Key optimization focuses on mitigating over-alkylation and ensuring regioselectivity. Employing a large excess of piperazine derivative (≥2.5 equiv) relative to the dihaloalkane forces monoalkylation at the secondary amine site. Subsequent sulfamoylation requires anhydrous polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (60-80°C) for 12-24 hours to achieve >75% conversion [7] [9]. Steric hindrance from the Boc group significantly suppresses dialkylation byproducts. Alternative sulfonylating agents like 2-chloroethanesulfonamide show reduced reactivity compared to bromo analogs but offer improved crystallinity in intermediates [7].
Table 1: Optimization of Sulfamoylation Reaction Parameters
Sulfonylating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
H₂NSO₂NH₂ + K₂CO₃ | DMF | DIPEA | 80 | 18 | 78 |
ClCH₂CH₂SO₂NH₂ | CH₃CN | K₂CO₃ | 70 | 24 | 65 |
BrCH₂CH₂SO₂NHBoc | THF | TEA | 60 | 12 | 82* |
*Requires subsequent Boc deprotection [7] [9].
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for orthogonally protecting the piperazine nitrogen during sulfamoylation. Its introduction via Boc₂O (di-tert-butyl dicarbonate) occurs under Schotten-Baumann conditions: Aqueous NaOH (1-2M) or organic bases (triethylamine, DMAP) in THF/water mixtures at 0-25°C afford Boc-piperazine in >95% yield [9]. Crucially, the Boc group demonstrates remarkable stability toward the strongly nucleophilic conditions required for subsequent alkylation steps, provided reaction temperatures remain below 80°C and strongly basic or nucleophilic catalysts (e.g., primary amines) are avoided [9].
Deprotection to unmask the piperazine for further functionalization employs acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM, 25-50% v/v) quantitatively cleaves the Boc group within 1-2 hours at room temperature. HCl in dioxane (4M) offers a cheaper alternative but may precipitate the piperazine hydrochloride salt, complicating isolation [9]. Stability studies reveal that the intact Boc group withstands sulfamoylation reagents (H₂NSO₂NH₂, sulfonyl chlorides) in neutral or weakly basic environments but degrades rapidly under acidic conditions or prolonged heating above 100°C [1] [9].
Table 2: Stability of Boc Group Under Synthetic Conditions
Reaction Condition | Temp (°C) | Time (h) | Boc Integrity (%) | Major Degradant |
---|---|---|---|---|
H₂NSO₂NH₂ / K₂CO₃ / DMF | 80 | 18 | >98 | None detected |
TFA/DCM (1:1) | 25 | 1 | <5 | tert-Butyl trifluoroacetate |
Aq. HCl (1M) | 60 | 3 | 15 | Di-tert-butyl dicarbonate |
NEt₃ / THF (reflux) | 66 | 8 | 95 | Trace dealkylation |
Solvent polarity and proticity critically influence Boc stability and reaction kinetics during both alkylation and sulfamoylation. Polar aprotic solvents (DMF, DMSO, acetonitrile) solubilize ionic intermediates and enhance nucleophilicity without Boc cleavage. DMF emerges as the preferred solvent for sulfamoylation due to its high dielectric constant (ε = 36.7) and ability to dissolve sulfamide salts [7] [9]. Conversely, protic solvents (MeOH, EtOH) or water accelerate Boc hydrolysis under thermal or acidic/basic conditions and are avoided after protection [9].
Catalyst selection balances reactivity against Boc lability. Organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) effectively scavenge HX (X = Br, Cl) generated during alkylation without inducing carbamate transamination. Strong inorganic bases (e.g., NaOH, KOH) or nucleophilic catalysts (e.g., DMAP, KI) risk Boc cleavage or quaternary salt formation and are generally unsuitable [7] [9]. RuCl₃ catalysis, effective for N-alkylation of unprotected piperazines, is incompatible here due to Boc sensitivity [9].
Table 3: Solvent Properties and Compatibility with Boc Protection
Solvent | Dielectric Constant (ε) | Protic/Aprotic | Boc Stability Rating (1-5) | Key Limitation |
---|---|---|---|---|
DMF | 36.7 | Aprotic | 5 | High boiling point removal |
Acetonitrile | 37.5 | Aprotic | 5 | Moderate solubility of salts |
THF | 7.6 | Aprotic | 4 | Low boiling point (66°C) |
Dichloromethane | 8.9 | Aprotic | 5 | Poor nucleophilicity promotion |
Methanol | 32.7 | Protic | 2 | Boc hydrolysis above 50°C |
Water | 80.1 | Protic | 1 | Rapid hydrolysis |
The choice of alkylating agent dictates reaction efficiency, purity profile, and downstream purification needs. 1-Bromo-2-chloroethane serves as the predominant precursor for installing the ethylene linker. Its high reactivity (bromide ≈1000x more reactive than chloride as leaving group) facilitates selective displacement at the bromine site by piperazine, generating a terminal chloride for subsequent sulfamoylation [7]. Disadvantages include volatility and genotoxicity concerns.
Chloroacetyl chloride offers an alternative route via N-chloroacetylation followed by sulfamoylation. However, the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent carbon, increasing the risk of di-alkylation on piperazine even with stoichiometric control. Furthermore, reduction (e.g., with LiAlH₄) is required post-sulfamoylation to convert the -CH₂C(O)- moiety to the desired -CH₂CH₂- spacer, adding complexity and reducing overall yield [1] [7]. 2-Chloroethyl sulfonamide precursors simplify the sequence to a single alkylation step but often suffer from lower crystallinity, complicating purification and introducing potential genotoxic impurities from the synthesis of the sulfonamide-haloalkane [6] [7].
Table 4: Comparative Analysis of Halogenated Precursors
Precursor | Reactivity (Relative Rate) | Key Advantage | Key Disadvantage | Overall Yield to Target (%) |
---|---|---|---|---|
1-Bromo-2-chloroethane | High (Br site >> Cl site) | Selective monoalkylation; Simple workflow | Genotoxicity risk; Volatility | 65-72 |
Chloroacetyl chloride | Very High | Readily available | Over-alkylation risk; Requires reduction step | 45-55 (after reduction) |
2-Chloroethylsulfonamide | Moderate | Single alkylation step | Poor crystallinity; Impurity profile concerns | 60-68 |
Scaling the synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate beyond laboratory batches (100 mg - 10 g) presents distinct challenges. Exothermicity control during alkylation is critical: The reaction of Boc-piperazine with 1-bromo-2-chloroethane is highly exothermic. Scalable protocols mandate controlled addition rates (<0.1 equiv/min) and efficient cooling (jacketed reactors) to maintain temperatures below 60°C, preventing Boc degradation and thermal runaway [7] [9].
Purification bottlenecks arise from polar byproducts and unreacted sulfamide. While silica gel chromatography suffices for small scales, it becomes impractical industrially. Process optimization focuses on crystallization-driven purification: The target compound often crystallizes from mixtures of ethyl acetate/petroleum ether or isopropanol/water, while ammonium salts and oligomeric sulfonamides remain soluble. Achieving consistent crystal form and purity >98% typically requires multiple recrystallizations, impacting yield [6] [9].
Reaction monitoring and intermediate isolation add complexity. The terminal chloride intermediate is often moisture-sensitive and prone to decomposition if stored. Large-scale processes typically telescoped this intermediate directly into the sulfamoylation step without isolation. Real-time monitoring (e.g., in situ FTIR or HPLC) is essential to confirm complete consumption of the alkyl halide before initiating sulfamoylation, preventing cross-reactivity [7]. Adapting aqueous workups for multi-kilo batches also requires careful pH control during acid/base extractions to avoid hydrolysis of the sulfonamide or carbamate groups [9].
Table 5: Key Scalability Challenges and Mitigation Strategies
Challenge | Laboratory Scale Practice | Scaled Process Adaptation (Pilot Plant) | Critical Control Parameter |
---|---|---|---|
Exotherm Management | Ice-bath cooling; Slow syringe pump addition | Jacketed reactor with controlled feed rate | Addition time >2 hours; T < 60°C |
Purification | Column chromatography | Crystallization (Ethyl acetate/heptane) | Solvent ratio; Cooling ramp profile |
Intermediate Stability | Store at -20°C (short term) | Telescoping without isolation | Reaction conversion >99.5% (HPLC) |
Sulfamide Excess Handling | Use 1.5 equiv; Aqueous extraction | Recycling mother liquors | Solubility in IPA/water mixtures |
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8